5-Amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione
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Overview
Description
5-Amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic organic compound with the molecular formula C8H12N4O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with dimethylamine and an appropriate amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (methyl iodide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methyl benzimidazolone: Similar in structure but with a benzimidazole ring.
5-Amino-6-D-ribitylaminouracil: Another pyrimidine derivative with different functional groups.
Uniqueness
5-Amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
31595-88-7 |
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Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-amino-6-(dimethylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-10(2)6-5(9)7(13)12(4)8(14)11(6)3/h9H2,1-4H3 |
InChI Key |
PBNYOIQQUMPXSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)N(C)C |
Origin of Product |
United States |
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